molecular formula C17H12BrClN2O2 B2892946 1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898453-97-9

1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2892946
CAS No.: 898453-97-9
M. Wt: 391.65
InChI Key: CLMJFSSURSSXLQ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C17H12BrClN2O2 and its molecular weight is 391.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives

The synthesis of various heterocyclic derivatives related to "1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione" has been a significant area of research. For instance, the preparation of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety showcases the chemical versatility and potential for generating compounds with antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). Similarly, the development of 4H-thieno[3,4-c]pyrazol-4-ones highlights the analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities of these compounds, suggesting potential applications in medical research (Menozzi et al., 1992).

Structural Characterization

The crystal and molecular structure analysis forms the foundation for understanding the properties and potential applications of synthesized compounds. The detailed structural analysis, as seen in compounds such as "2,5-Di(aryleneethynyl)pyrazine derivatives," lays the groundwork for investigating optoelectronic properties and applications in light-emitting devices (Zhao et al., 2004). Such studies are crucial for the development of novel materials with specific electronic or photonic functionalities.

Potential Biological Activities

The exploration of biological activities is another critical area of research. Compounds synthesized from structures related to "1-(4-Bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione" have been evaluated for their antimicrobial, anti-inflammatory, and antitumor activities. For example, the synthesis and characterization of pyrido[3,4-b]pyrazine-based low-bandgap copolymers for bulk heterojunction solar cells indicate the potential for these compounds in renewable energy applications (Yuan et al., 2010).

Properties

IUPAC Name

1-(4-bromophenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2/c18-13-5-7-14(8-6-13)21-10-9-20(16(22)17(21)23)11-12-3-1-2-4-15(12)19/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMJFSSURSSXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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